Home > Products > Screening Compounds P8355 > Potassium lactate
Potassium lactate - 996-31-6

Potassium lactate

Catalog Number: EVT-359133
CAS Number: 996-31-6
Molecular Formula: C3H6KO3
Molecular Weight: 129.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Potassium lactate is a potassium salt of lactic acid. In the food industry, it serves as a food additive primarily for its antimicrobial and flavor-enhancing properties. It is often used in meat and poultry products, both cured and uncured, to inhibit the growth of pathogenic bacteria, particularly Listeria monocytogenes. [, , , , , , , , , , , , , ]

Source

Potassium lactate is primarily derived from the fermentation of sugars, such as glucose or lactose, by lactic acid bacteria. This process converts sugars into lactic acid, which can then be neutralized with potassium carbonate or potassium hydroxide to form potassium lactate. This compound is often found in food products and is recognized for its ability to enhance flavor while also acting as a preservative.

Classification

Potassium lactate is classified as a food additive (E number E326) and is categorized under organic salts. It is also recognized in various contexts such as pharmaceuticals and biochemistry due to its role in metabolic pathways.

Synthesis Analysis

Methods

The synthesis of potassium lactate typically involves two main methods:

  1. Fermentation Process:
    • Sugars are fermented by lactic acid bacteria to produce lactic acid.
    • The lactic acid is then neutralized with potassium hydroxide or potassium carbonate to yield potassium lactate.
  2. Chemical Synthesis:
    • Lactic acid can be reacted with potassium carbonate directly, resulting in the formation of potassium lactate and water.
    • This method allows for more controlled production conditions and purity levels.

Technical Details

The fermentation process requires careful control of temperature and pH to optimize the yield of lactic acid. The neutralization step can be performed using various concentrations of potassium hydroxide, ensuring that the final product meets required specifications for purity and concentration.

Molecular Structure Analysis

Structure

Potassium lactate has a molecular structure characterized by:

  • Molecular Formula: C3H5KO3\text{C}_3\text{H}_5\text{KO}_3
  • Molecular Weight: Approximately 138.21 g/mol
  • Structural Representation: The compound consists of a lactate ion (C3H5O3\text{C}_3\text{H}_5\text{O}_3^-) associated with a potassium ion (K+\text{K}^+).

Data

The compound exhibits a typical ionic bond between the potassium ion and the lactate anion, which contributes to its solubility in water. The presence of hydroxyl groups in its structure enhances its reactivity and interaction with other compounds.

Chemical Reactions Analysis

Reactions

Potassium lactate can undergo several chemical reactions, including:

  1. Dehydration: Under specific conditions, potassium lactate can dehydrate to form lactic anhydride.
  2. Hydrolysis: In aqueous solutions, it can dissociate into lactic acid and potassium ions.
  3. Fermentation: Potassium lactate can be converted back into pyruvate by anaerobic bacteria under certain conditions.

Technical Details

The stability of potassium lactate allows it to remain effective in various applications without significant degradation over time. Its reactions are generally mild, making it suitable for food applications where harsh chemicals are not desirable.

Mechanism of Action

Process

Potassium lactate functions primarily as a preservative by lowering the pH of food products, which inhibits the growth of spoilage microorganisms. It also plays a role in enhancing flavor profiles due to its mild taste.

Data

Research indicates that when used in meat products, potassium lactate can reduce microbial load while maintaining quality attributes such as color and texture. For instance, studies show that it affects proteolytic enzyme activity positively, leading to improved flavor development during curing processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Solubility: Highly soluble in water
  • Odor: Mild odor
  • Density: Approximately 1.1 g/cm³

Chemical Properties

Relevant analyses show that potassium lactate solutions can vary significantly in concentration (commonly around 60% by weight) depending on their intended use .

Applications

Potassium lactate finds numerous applications across different fields:

  1. Food Industry:
    • Used as a preservative and flavor enhancer in processed meats and dairy products.
    • Helps reduce sodium content when replacing sodium chloride in curing mixtures .
  2. Pharmaceuticals:
    • Employed as an electrolyte replenisher in intravenous fluids due to its compatibility with bodily functions.
    • Acts as a buffering agent in various formulations.
  3. Cosmetics:
    • Incorporated into skin-care products for its moisturizing properties.
  4. Agriculture:
    • Utilized as a biopesticide due to its antimicrobial properties against certain pathogens.
Biosynthetic Pathways & Fermentation Optimization

Microbial Strain Selection for Lactic Acid Production

The biological production of potassium lactate begins with the strategic selection of microbial strains capable of efficient lactic acid (LA) biosynthesis. Microorganisms exhibit significant variations in substrate utilization capabilities, thermal tolerance, acid resistance, and optical purity of the produced lactate, directly impacting downstream potassium lactate quality [3] [7]. Lactic acid bacteria (LAB), particularly Lactobacillus species, dominate industrial LA production due to their high acid tolerance and yield (often exceeding 90% of theoretical maximum). However, their requirement for complex nutrients (peptides, vitamins) increases fermentation costs and poses contamination risks. For instance, Lactobacillus rhamnosus achieves yields of 0.46-0.99 g LA/g substrate from food waste but necessitates pH-controlled fermentations near 37°C [7] [9].

Thermophilic Bacillus strains (e.g., Bacillus coagulans) offer advantages for industrial-scale operations. They grow optimally at 50-55°C, reducing contamination risks, and utilize both hexoses and pentoses from lignocellulosic hydrolysates. B. coagulans DSM ID 14-300 produces 55.99 g/L LA (99.4% optical purity) from acid-hydrolyzed sugarcane bagasse with a productivity of 1.7 g/(L·h) [7]. Fungal producers like Rhizopus oryzae thrive in defined mineral media and yield pure L-LA but suffer from lower productivity and co-production of ethanol/fumarate. Genetic engineering has yielded mutants with reduced alcohol dehydrogenase activity, boosting LA production tenfold [7] [9].

Metabolically engineered strains overcome natural limitations. Escherichia coli JU15, engineered with lactate dehydrogenase (LDH) genes, achieves near-theoretical yields (0.99 g/g) from food waste under acidic conditions (pH < 4.5), significantly reducing downstream processing costs for potassium salt conversion [7] [9]. Similarly, engineered Corynebacterium glutamicum and yeasts like Saccharomyces cerevisiae enable high-titer D- or L-LA production from diverse feedstocks under low-pH conditions, minimizing neutralization needs [5] [9].

Table 1: Performance Characteristics of Key Microorganisms for Lactic Acid Production

Microbial GroupRepresentative StrainsOptimal ConditionsYield (g/g)Optical PurityKey Advantages/Limitations
Mesophilic LABLactobacillus rhamnosus ATCC 746937°C, pH 6.00.46-0.99>99% L-LAHigh yield; Needs complex nutrients
Thermophilic BacillusBacillus coagulans DSM ID 14-30052°C, pH 6.5~0.85>99.4% L-LAUtilizes C5/C6 sugars; Low contamination risk
FungiRhizopus oryzae mutants30-37°C, pH 5.5Variable>99% L-LADefined media; Low productivity
Engineered BacteriaE. coli JU1537°C, pH <4.50.99>99% D- or L-LAAcid-tolerant; Minimal nutrient needs

Neutralization Mechanisms in Potassium Salt Formation

Potassium lactate synthesis requires the in situ neutralization of lactic acid during fermentation to maintain physiological pH for microbial growth and prevent product inhibition. This process involves stoichiometric reactions where hydroxide ions (OH⁻) from potassium bases counteract protons (H⁺) released during LA formation:CH₃CH(OH)COOH + KOH → CH₃CH(OH)COO⁻K⁺ + H₂O

Choice of neutralizing agent critically impacts process sustainability and product characteristics. Historically, calcium hydroxide (Ca(OH)₂) was prevalent:2CH₃CH(OH)COOH + Ca(OH)₂ → (CH₃CH(OH)COO)₂Ca + 2H₂OHowever, this generates insoluble calcium sulfate (gypsum) during downstream acidification for LA recovery, creating ~1 ton of waste per ton of LA produced [9]. This poses significant environmental and economic burdens.

Potassium hydroxide (KOH) has emerged as the superior agent for direct potassium lactate production. Its use eliminates gypsum waste and simplifies downstream processing, as the fermentation broth yields potassium lactate directly upon concentration and purification. Furthermore, potassium ions enhance the salty taste perception in final food applications like marinated meats, allowing synergistic sodium reduction [10] [16]. Ammonia (NH₃) neutralization forms ammonium lactate but risks nitrogenous byproducts and requires stringent control to prevent microbial inhibition [9].

Process Implications: Using KOH enables continuous fermentation by maintaining optimal pH (typically 5.5-6.5 for LAB) without generating precipitates that impede mixing or oxygen transfer. This is crucial for achieving high cell densities and sustained productivity. Modern fermentation systems often employ automated pH control loops dosing KOH solution based on real-time pH monitoring, optimizing both yield and operational efficiency [7] [9].

Table 2: Neutralization Agents for Lactic Acid Fermentation and Potassium Lactate Production

Neutralizing AgentChemical ReactionDownstream ProcessMajor AdvantageMajor Disadvantage
Potassium Hydroxide (KOH)LA + KOH → Potassium Lactate + H₂ODirect purificationNo gypsum waste; Enhances product functionalityHigher initial cost than Ca(OH)₂
Calcium Hydroxide (Ca(OH)₂)2LA + Ca(OH)₂ → Calcium Lactate + 2H₂OAcidification → Gypsum wasteLow costHigh waste generation; Complex purification
Ammonia (NH₃)LA + NH₃ → Ammonium LactateConcentration/CrystallizationVolatile, can be recoveredRisk of nitrogen byproducts; Odor issues

Yield Enhancement Through Substrate Engineering

Feedstock costs constitute 40-70% of total LA production expenses, driving research into alternative, low-cost substrates for efficient potassium lactate synthesis [9]. Substrate engineering focuses on pretreatment methods, nutrient balancing, and strain metabolic engineering to maximize conversion efficiency.

Lignocellulosic Biomass: Agricultural residues like sugarcane bagasse, corn cobs, and wheat straw require pretreatment (dilute acid, steam explosion) to hydrolyze cellulose/hemicellulose into fermentable sugars (glucose, xylose). Bacillus coagulans H-1 achieves yields of 0.85 g LA/g from pretreated corn cobs [7] [9]. Inhibitors (furfurals, phenolics) generated during harsh pretreatment must be removed via detoxification (e.g., activated charcoal adsorption) to prevent microbial inhibition.

Industrial & Food Wastes: Cheese whey, rich in lactose (≈49%), is valorized by β-galactosidase treatment followed by LAB fermentation (Pediococcus spp.), yielding 47-51 g/L LA [7]. Sugarcane molasses provides sucrose; microbial consortium CEE-DL15 converts it to 112 g/L LA with high productivity (4.49 g/(L·h)) [9]. Food waste, rich in starch/proteins, supports LA production via Lactobacillus spp. (yields: 0.46 g/g total solids) without costly nutrient supplementation [7] [9].

Amino Acid Fortification: Legume-based substrates (e.g., lupine, faba bean) often lack methionine, limiting LAB growth. Fortifying these substrates with methionine significantly boosts LA yields without increasing undesirable sulfur compounds like methional or dimethyl trisulfide when using selected Lactobacillus strains [3].

Metabolic Engineering for Substrate Utilization: Engineering strains to co-utilize hexose and pentose sugars is vital for lignocellulosic hydrolysates. Introducing xylose isomerase and pentose phosphate pathway genes into Lactobacillus and E. coli enables complete sugar consumption, pushing yields closer to the theoretical maximum (1g/g glucose) [7] [9]. Optimizing fermentation modes (fed-batch, continuous) further enhances productivity from complex substrates.

Table 3: Performance of Engineered Substrates in Lactic Acid Fermentation for Potassium Lactate

Substrate CategorySpecific FeedstockPretreatment/Nutrient AdjustmentStrain UsedLA Yield (g/g or g/L)Key Finding
Starchy WasteFood wasteEnzymatic hydrolysisL. rhamnosus ATCC 746930.25 g/LEliminates need for external nutrients
LignocelluloseCorn cobsDilute acid hydrolysisB. coagulans H-10.85 g/gUtilizes C5/C6 sugars efficiently
Dairy WasteCheese wheyβ-galactosidase hydrolysisPediococcus acidilactici47-51 g/LValorizes high-BOD waste stream
Sugar-Rich WasteSugarcane molassesDilution; Nutrient additionConsortium CEE-DL15112 g/LHigh productivity (4.49 g/(L·h)) achieved
Legume HydrolysateFaba beanMethionine fortificationLactobacillus plantarumYield increased by ~25%Compensates for natural methionine deficit

Properties

CAS Number

996-31-6

Product Name

Potassium lactate

IUPAC Name

potassium;2-hydroxypropanoate

Molecular Formula

C3H6KO3

Molecular Weight

129.18 g/mol

InChI

InChI=1S/C3H6O3.K/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);

InChI Key

BYPIKLIXBPMDBY-UHFFFAOYSA-N

SMILES

CC(C(=O)[O-])O.[K+]

Canonical SMILES

CC(C(=O)O)O.[K]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.